4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile
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Overview
Description
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile is an organic compound with the molecular formula C10H5F4NO2 and a molecular weight of 247.15 g/mol . This compound is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a benzoylacetonitrile moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride with acetonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The benzoylacetonitrile moiety can undergo oxidation and reduction reactions, resulting in the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce alcohols, ketones, or amines.
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The benzoylacetonitrile moiety can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoro-3-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group and a benzonitrile moiety.
4-Fluoro-3-trifluoromethylbenzoic acid, ethyl ester: An ester derivative with a trifluoromethyl group.
Uniqueness
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H5F4NO2 |
---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F4NO2/c11-7-2-1-6(8(16)3-4-15)5-9(7)17-10(12,13)14/h1-2,5H,3H2 |
InChI Key |
OXAGLGKDVWKLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)OC(F)(F)F)F |
Origin of Product |
United States |
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